3-Hydroxy-5-methylproline is a noncanonical amino acid that exhibits significant interest in biochemical and pharmaceutical research due to its structural uniqueness and potential applications. This compound is characterized by a hydroxyl group at the third carbon of the proline ring, which alters its properties and reactivity compared to standard proline.
3-Hydroxy-5-methylproline is derived from proline, an amino acid commonly found in proteins. It belongs to the class of amino acids known as nonproteinogenic amino acids, which means it is not incorporated into proteins during translation. The compound is classified under hydroxylated amino acids, which are known for their roles in various biological processes.
This approach allows for high yields and minimizes the need for protecting group strategies, making it environmentally friendly and efficient .
3-Hydroxy-5-methylproline has a molecular formula of and a molar mass of approximately 115.16 g/mol. The structural representation includes:
The compound’s stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with enzymes and receptors.
3-Hydroxy-5-methylproline participates in various chemical reactions typical for amino acids, including:
These reactions are significant in synthetic organic chemistry and biochemistry, particularly in the development of peptide-based drugs .
The mechanism of action for 3-hydroxy-5-methylproline primarily involves its role in protein synthesis and enzyme interactions. As a structural component of peptides, it can influence:
Research indicates that such modifications can lead to improved pharmacological properties in drug design .
3-Hydroxy-5-methylproline has several applications in scientific research:
The compound's ability to mimic natural amino acids while offering unique properties makes it valuable in both academic research and industrial applications .
3-Hydroxy-5-methylproline (3H5MP) was first isolated as a novel imino acid component of actinomycin Z1, a chromopeptide antibiotic produced by Streptomyces strains. Structural analysis confirmed its identity as cis-5-methyl-L-proline with an additional hydroxyl group at the C3 position. This modification distinguishes it from other proline derivatives in actinomycins, such as 4-methylproline in actinomycin D or pipecolic acid in actinomycin Pip variants [1] [5]. The discovery emerged from hydrolysates of purified actinomycin Z1, where 3H5MP was identified through comparative chromatography and nuclear magnetic resonance (NMR) spectroscopy [1]. Its occurrence appears restricted to specific actinomycin analogs, reflecting specialized biosynthetic tailoring in peptide assembly.
Table 1: Natural Sources of 3-Hydroxy-5-methylproline
Source Organism | Natural Product | Function in Molecule | Reference |
---|---|---|---|
Streptomyces chrysomallus | Actinomycin Z1 | Pentapeptide lactone ring component | [1] |
Streptomyces parvulus | Actinomycin variants | Structural analog in peptide backbone | [3] |
Streptomyces costaricanus | Actinomycin Xoβ | Potential biosynthetic intermediate | [5] |
The biosynthesis of 3H5MP occurs within the non-ribosomal peptide synthetase (NRPS) machinery responsible for actinomycin assembly. Genetic analysis of actinomycin gene clusters (e.g., in S. chrysomallus and S. costaricanus) reveals dedicated modules for proline derivatization:- Dual modification pathway: Core L-proline undergoes sequential enzymatic transformations:1. C5 methylation: Catalyzed by a S-adenosylmethionine (SAM)-dependent methyltransferase (e.g., AcnM enzyme) to form 5-methylproline2. C3 hydroxylation: Mediated by a Fe²⁺/α-ketoglutarate-dependent dioxygenase (e.g., AcnH enzyme) [5]- Carrier protein tethering: The modified amino acid remains bound to the peptidyl carrier protein (PCP) domain during NRPS assembly, ensuring regioselective incorporation into the growing pentapeptide chain [5].- Cluster architecture: Biosynthetic genes are organized within inverted repeat regions flanking central NRPS genes, suggesting evolutionary conservation of this modification system across actinomycin producers [5].
The enzymatic machinery generating 3H5MP exhibits precise stereochemical control:
Table 2: Enzymatic Steps in 3-Hydroxy-5-methylproline Biosynthesis
Enzyme Type | Catalytic Function | Cofactors/Co-substrates | Gene Example |
---|---|---|---|
C5-Methyltransferase | Proline C5 methylation | SAM, Mg²⁺ | acnM (in actinomycin clusters) |
C3-Hydroxylase | Proline ring hydroxylation | Fe²⁺, α-ketoglutarate, O₂, ascorbate | acnH |
NRPS Adenylation Domain | Activation of 3H5MP | ATP → AMP + PPi | acmA (in initiation module) |
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